molecular formula C7H12Br2N2O B2529644 3-(1-Aminoethyl)-1H-pyridin-4-one;dihydrobromide CAS No. 2460757-62-2

3-(1-Aminoethyl)-1H-pyridin-4-one;dihydrobromide

Cat. No.: B2529644
CAS No.: 2460757-62-2
M. Wt: 299.994
InChI Key: LSYJCHTZMWAUAL-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-1H-pyridin-4-one;dihydrobromide is a chemical compound with a unique structure that includes a pyridinone ring substituted with an aminoethyl group

Scientific Research Applications

3-(1-Aminoethyl)-1H-pyridin-4-one;dihydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-1H-pyridin-4-one;dihydrobromide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the pyridinone ring. This can be achieved through various methods, including the cyclization of appropriate precursors.

    Substitution Reaction: The aminoethyl group is introduced through a substitution reaction. This step often involves the use of reagents such as ethylamine or its derivatives.

    Formation of Dihydrobromide Salt: The final step involves the formation of the dihydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as crystallization or chromatography.

    Salt Formation: The purified compound is converted to its dihydrobromide salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-1H-pyridin-4-one;dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with additional oxygen functionalities.

    Reduced Derivatives: Compounds with reduced nitrogen functionalities.

    Substituted Derivatives: A variety of substituted pyridinone compounds.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-1H-pyridin-4-one;dihydrobromide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins or nucleic acids, influencing their function. The pyridinone ring may also participate in π-π stacking interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminoethyl)-1H-pyridin-2-one
  • 3-(1-Aminoethyl)-1H-pyridin-3-one
  • 3-(1-Aminoethyl)-1H-pyridin-5-one

Uniqueness

3-(1-Aminoethyl)-1H-pyridin-4-one;dihydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(1-aminoethyl)-1H-pyridin-4-one;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2BrH/c1-5(8)6-4-9-3-2-7(6)10;;/h2-5H,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYJCHTZMWAUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC=CC1=O)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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